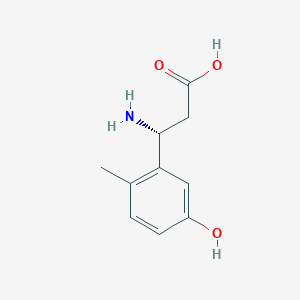![molecular formula C11H14O2 B13028466 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound that belongs to the class of benzodioxines It is characterized by a benzene ring fused with a dioxine ring, with an isopropyl group attached to the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several methods. One common approach involves the use of dialkyl carbonates as green reagents and solvents. For instance, 2,3-dihydrobenzo[b][1,4]dioxine can be prepared starting from commercially available 2-(2-hydroxyethoxy)phenol by employing dimethyl carbonate both as a reagent and reaction solvent in the presence of stoichiometric amounts of DBU, DABCO, or TBD .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dioxine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the dioxine moiety.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as PARP1 inhibitors, which are important in cancer therapy.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a ligand in the study of receptor interactions, such as CB2-selective ligands.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, the compound binds to the PARP1 enzyme, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: This compound is structurally similar and has been studied as a PARP1 inhibitor.
Naphthalene Derivatives: These compounds share a similar aromatic structure and have been explored as CB2-selective ligands.
Uniqueness
5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-propan-2-yl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-3-5-10-11(9)13-7-6-12-10/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
WCMUCRAERZQZLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=CC=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





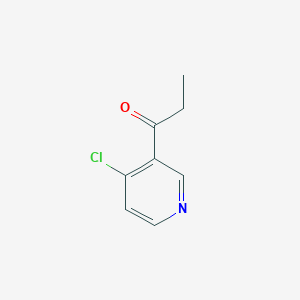
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)
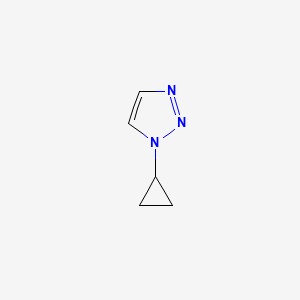
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)



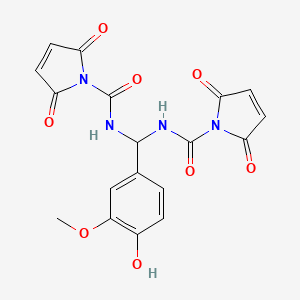
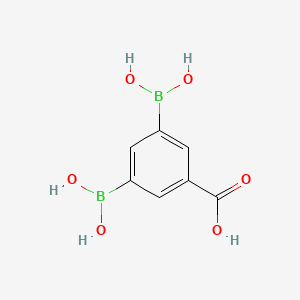
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
